molecular formula C9H15NO B12887416 5-Isobutyl-3,4-dimethylisoxazole

5-Isobutyl-3,4-dimethylisoxazole

Cat. No.: B12887416
M. Wt: 153.22 g/mol
InChI Key: XESKNLNCOUOMTA-UHFFFAOYSA-N
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Description

5-Isobutyl-3,4-dimethylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of isobutyl and dimethyl groups attached to the isoxazole ring. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-3,4-dimethylisoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction between an alkyne and a nitrile oxide. This reaction typically requires a catalyst such as copper (I) or ruthenium (II) to proceed efficiently . Another method involves the reaction of an aromatic aldehyde with nitroacetic esters, leading to the formation of intermediate compounds that can be further cyclized to produce the desired isoxazole derivative .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of metal-free synthetic routes is also gaining popularity due to their eco-friendly nature and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-3,4-dimethylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .

Scientific Research Applications

5-Isobutyl-3,4-dimethylisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isobutyl-3,4-dimethylisoxazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of bromodomain-containing proteins, which play a crucial role in gene regulation. By binding to these proteins, the compound can modulate gene expression and exert its biological effects . The molecular pathways involved include the inhibition of acetyl-lysine binding, leading to changes in chromatin structure and gene transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isobutyl-3,4-dimethylisoxazole is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other isoxazole derivatives and can lead to different pharmacological properties .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3,4-dimethyl-5-(2-methylpropyl)-1,2-oxazole

InChI

InChI=1S/C9H15NO/c1-6(2)5-9-7(3)8(4)10-11-9/h6H,5H2,1-4H3

InChI Key

XESKNLNCOUOMTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)CC(C)C

Origin of Product

United States

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